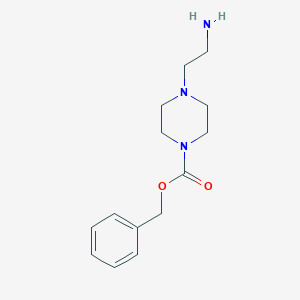

4-(2-aminoéthyl)pipérazine-1-carboxylate de benzyle

Vue d'ensemble

Description

Synthesis Analysis

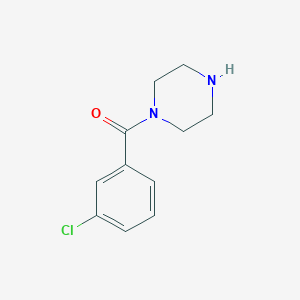

The synthesis of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate and related compounds involves multi-step chemical processes. A notable method involves the amination of 4-iodo-2-methyl-6-nitroaniline using inexpensive catalysts and ligands to produce related piperazine derivatives in moderate yields (Liu Ya-hu, 2010). Additionally, the synthesis of 1,4-piperazine-2,5-diones from 2-amino-4,7-dimethoxyindan-2-carboxylate showcases the complexity of synthesizing piperazine-based compounds, revealing the importance of controlling reaction conditions to achieve desired polymorphic forms (Robin A Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate, often involves X-ray crystallography to determine the arrangement of atoms within the crystal lattice. These analyses reveal the significance of hydrogen bonding and arene interactions in stabilizing the molecular structure, as evidenced by the structural characterization of related compounds (R. Xu et al., 2012).

Chemical Reactions and Properties

The reactivity of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate allows it to undergo various chemical reactions, forming new bonds and functional groups. For example, piperazine derivatives have been shown to participate in annulation reactions, leading to the formation of complex heterocyclic structures, demonstrating the compound's utility in organic synthesis and drug discovery (Calum Macleod et al., 2006).

Applications De Recherche Scientifique

Synthèse de médicaments

La partie pipérazine, qui fait partie de ce composé, se trouve souvent dans les médicaments ou les molécules bioactives . Cette présence généralisée est due à différents rôles possibles en fonction de la position dans la molécule et de la classe thérapeutique . Cela dépend également de la réactivité chimique des synthons à base de pipérazine, qui facilitent son insertion dans la molécule .

Inhibition de la corrosion

La 1-(2-aminoéthyl)pipérazine est utilisée dans une variété de réactions pour étudier l'inhibition de la corrosion . Elle peut être utilisée pour empêcher la corrosion des métaux, ce qui est crucial dans des industries comme le pétrole et le gaz, où la corrosion peut entraîner des dommages importants aux équipements et des problèmes opérationnels.

Activation de surface

Ce composé est également utilisé pour l'activation de surface . L'activation de surface est un processus utilisé pour modifier les propriétés physiques et chimiques d'une surface, la rendant plus adaptée à une application spécifique. Cela peut inclure l'augmentation de l'adhérence, l'amélioration de la mouillabilité ou l'amélioration de la réactivité de la surface.

Additif pour asphalte

La 1-(2-aminoéthyl)pipérazine est utilisée comme additif pour l'asphalte . En tant qu'additif, il peut améliorer les caractéristiques de performance de l'asphalte, le rendant plus durable et résistant aux conditions environnementales.

Capture du dioxyde de carbone

Ce composé a été identifié comme un candidat potentiel pour le solvant de capture du CO2 . La cinétique d'absorption du CO2 dans la 1-(2-aminoéthyl)pipérazine aqueuse est étudiée à l'aide d'un réacteur à cellule agitée

Propriétés

IUPAC Name |

benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFXITXPTXIAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447360 | |

| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104740-55-8 | |

| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)